1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(5-methylthiazol-2-yl)urea
Description
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(5-methylthiazol-2-yl)urea is a synthetic small molecule featuring a urea core linked to a 5-methylthiazole moiety and a 2,4-dioxooxazolidine group via an ethyl bridge.
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(5-methyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-6-4-12-9(19-6)13-8(16)11-2-3-14-7(15)5-18-10(14)17/h4H,2-3,5H2,1H3,(H2,11,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJYNQNFHVUYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCCN2C(=O)COC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(5-methylthiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxazolidinone structure is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N4O3S
- Molecular Weight : 286.33 g/mol
- CAS Number : 1442400-68-1
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylthiazole with appropriate urea derivatives under controlled conditions. This method allows for the introduction of the oxazolidinone moiety, which is crucial for its biological activity.
Antibacterial Activity
Several studies have demonstrated that compounds containing the oxazolidinone structure exhibit potent antibacterial properties. The mechanism often involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 1 µg/mL |
| Escherichia coli | 1 - 2 µg/mL |
| Pseudomonas aeruginosa | 0.25 - 0.5 µg/mL |
| Enterococcus faecalis | 0.125 - 0.25 µg/mL |
Antifungal Activity
The antifungal activity of this compound has also been explored, particularly against strains like Candida albicans. The compound's efficacy is attributed to its ability to disrupt fungal cell wall synthesis.
Table 2: Antifungal Activity Against Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 1 - 2 µg/mL |
| Aspergillus niger | >4 µg/mL |
The biological activity of this compound can be attributed to its structural features that allow it to interact with critical biological targets:
- Inhibition of Protein Synthesis : The oxazolidinone core binds to the ribosomal subunit, inhibiting translation.
- Cell Wall Disruption : The thiazole ring contributes to the disruption of cell wall synthesis in fungi.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes involved in bacterial growth and proliferation.
Case Studies
Recent research has highlighted the effectiveness of this compound in various in vivo models:
- Study on Staphylococcus aureus : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected mice models, showcasing its potential as an effective therapeutic agent against resistant strains.
- Fungal Infection Model : In a murine model infected with Candida albicans, administration of the compound resulted in a notable decrease in fungal burden, suggesting its promising role in antifungal therapy.
Comparison with Similar Compounds
Key Observations:
- However, the latter’s 4-bromophenyl substitution may enhance lipophilicity and binding affinity compared to the target’s oxazolidinone group .
- Urea Linker Diversity: The ethyl-oxazolidinone bridge in the target compound contrasts with aromatic (e.g., acetylphenyl) or complex heterocyclic (e.g., benzimidazothiazole) linkers in analogues. This difference could influence solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
